molecular formula C26H22FN3O2S2 B11301159 2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11301159
M. Wt: 491.6 g/mol
InChI Key: BMENQAGUSZEFIS-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with fluorophenyl, methoxyphenyl, and phenylsulfanyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling of aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups or the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings or the pyrimidine ring.

Scientific Research Applications

2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
  • 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide lies in its specific substitution pattern and the presence of multiple functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C26H22FN3O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H22FN3O2S2/c1-32-20-13-11-18(12-14-20)15-28-25(31)24-23(34-21-8-3-2-4-9-21)16-29-26(30-24)33-17-19-7-5-6-10-22(19)27/h2-14,16H,15,17H2,1H3,(H,28,31)

InChI Key

BMENQAGUSZEFIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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